An In-depth Technical Guide to 2-Fluoropropionic Acid: Chemical Properties, Structure, and Experimental Methodologies
An In-depth Technical Guide to 2-Fluoropropionic Acid: Chemical Properties, Structure, and Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and common experimental methodologies related to 2-Fluoropropionic acid. This information is intended to support research, development, and quality control activities involving this compound.
Chemical Properties
2-Fluoropropionic acid, also known as α-fluoropropionic acid, is a halogenated carboxylic acid. It is a colorless liquid at room temperature and is partly miscible with water. Its chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₅FO₂ | [1] |
| Molecular Weight | 92.07 g/mol | [1] |
| Density | 1.181 g/mL at 25 °C | |
| Boiling Point | 66-67 °C at 30 mmHg | |
| Refractive Index | n20/D 1.383 | |
| Flash Point | 82.22 °C (180.0 °F) | |
| Water Solubility | Partly miscible | [2] |
| CAS Number | 6087-13-4 |
Chemical Structure
2-Fluoropropionic acid is a chiral molecule, existing as two enantiomers: (S)-2-fluoropropanoic acid and (R)-2-fluoropropanoic acid. The presence of a fluorine atom on the alpha-carbon significantly influences the molecule's acidity and reactivity.
Below is a two-dimensional representation of the molecular structure of 2-Fluoropropionic acid.
Caption: 2D structure of 2-Fluoropropionic acid.
The structural identifiers for 2-Fluoropropionic acid are as follows:
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IUPAC Name: 2-fluoropropanoic acid[1]
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SMILES: CC(C(=O)O)F[1]
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InChI Key: ZVZPFTCEXIGSHM-UHFFFAOYSA-N[1]
Experimental Protocols
This section outlines general methodologies for the synthesis and analysis of 2-Fluoropropionic acid. These protocols are based on standard organic chemistry techniques and may require optimization for specific experimental setups.
Synthesis of 2-Fluoropropionic Acid
Two common methods for the preparation of 2-Fluoropropionic acid are the fluorination of 2-chloropropionic acid and the hydrofluorination of propylene oxide.[3] A general laboratory procedure for the synthesis from an ethyl 2-halopropanoate precursor is described below.
General Procedure for the Preparation of Racemic 2-Fluoropropanoic Acids:
This procedure describes the hydrolysis of an ethyl 2-fluoro-2-arylpropanoate to the corresponding carboxylic acid. A similar principle can be applied to the hydrolysis of ethyl 2-fluoropropanoate.
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To a solution of the starting ethyl 2-fluoropropanoate ester in ethanol at 0 °C, add an aqueous solution of sodium hydroxide.
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Stir the reaction mixture at room temperature for a designated period (e.g., 3 hours).
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Acidify the reaction mixture with hydrochloric acid.
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Extract the product with a suitable organic solvent, such as ethyl acetate.
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Dry the organic layer over an anhydrous salt like sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-fluoropropanoic acid.[4]
Caption: General workflow for the hydrolysis of ethyl 2-fluoropropanoate.
Analytical Methods
Standard analytical techniques for the characterization of 2-Fluoropropionic acid include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 2-Fluoropropionic acid. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the molecular structure.
Sample Preparation for NMR Analysis:
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Accurately weigh 5-10 mg of 2-Fluoropropionic acid.
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Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
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Transfer the solution to a standard 5 mm NMR tube.
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If necessary, filter the solution through a small plug of glass wool to remove any particulate matter.
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Cap the NMR tube securely.[5]
A ¹⁹F NMR spectrum for 2-Fluoropropionic acid is available in public databases and can be used as a reference.[6]
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in 2-Fluoropropionic acid. The spectrum will show characteristic absorption bands for the O-H of the carboxylic acid, the C=O of the carbonyl group, and the C-F bond.
General Protocol for IR Analysis:
For a liquid sample like 2-Fluoropropionic acid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr) for analysis by transmission IR spectroscopy. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 2-Fluoropropionic acid.
Sample Preparation for Mass Spectrometry:
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Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable volatile solvent (e.g., methanol, acetonitrile).
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Dilute the stock solution to a final concentration of 1-10 µg/mL with a mixture of acetonitrile and water (often with a small amount of formic acid to aid ionization).
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Ensure the final solution is free of any particulate matter by centrifugation or filtration.
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Transfer the solution to an appropriate autosampler vial.[7][8]
Safety Information
2-Fluoropropionic acid is a corrosive and toxic substance. It is harmful if swallowed and causes severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 2-Fluoropropionic acid | C3H5FO2 | CID 256876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluoropropionic acid, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. chembk.com [chembk.com]
- 4. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. benchchem.com [benchchem.com]
